(R)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, along with chiral ligands or catalysts to ensure the enantioselectivity of the reaction .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride may involve more scalable and cost-effective methods. These methods can include the use of biocatalysts or enzymatic processes to achieve high enantioselectivity and yield. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and other therapeutic agents.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Amino-1-(2-chlorophenyl)ethanol: The non-chiral form of the compound.
2-Chloroacetophenone: A precursor used in the synthesis of the compound.
Uniqueness
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral resolution. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
851386-04-4 |
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Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
InChI Key |
VYTIVJJQSYZVAZ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl.Cl |
Origin of Product |
United States |
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